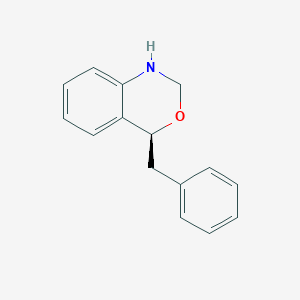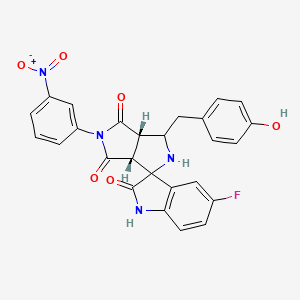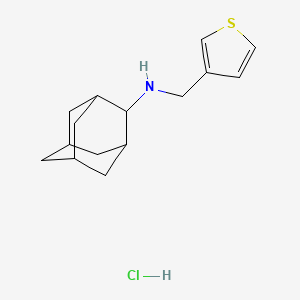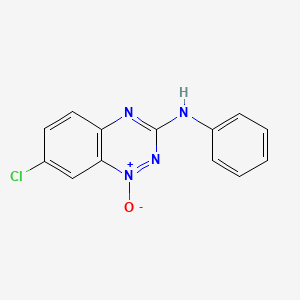![molecular formula C30H38O4Si2 B15174002 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione CAS No. 919782-47-1](/img/structure/B15174002.png)
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione is a chemical compound with the molecular formula C30H38O4Si2. It is a derivative of tetracene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two triethylsilyl groups attached to the oxygen atoms at the 6 and 12 positions of the tetracene-5,11-dione core. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione typically involves the following steps:
Starting Material: The synthesis begins with tetracene-5,11-dione as the starting material.
Silylation Reaction: The tetracene-5,11-dione undergoes a silylation reaction with triethylsilyl chloride (TESCl) in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from interfering with the reaction.
Purification: The resulting product, this compound, is purified using techniques such as column chromatography or recrystallization to obtain a pure compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and employing efficient purification techniques to ensure the quality and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione groups to diol groups.
Substitution: The triethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used to replace the triethylsilyl groups under appropriate conditions
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Diol derivatives.
Substitution: Various substituted tetracene derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other tetracene derivatives and as a model compound for studying the reactivity of polycyclic aromatic hydrocarbons.
Biology: The compound’s derivatives are investigated for their potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the development of organic semiconductors and materials for electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Mecanismo De Acción
The mechanism of action of 6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione and its derivatives depends on the specific application and the molecular targets involvedThese interactions can modulate the activity of enzymes, receptors, and other cellular components, leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tetracene-5,11-dione: The parent compound without the triethylsilyl groups.
6,12-Dihydroxytetracene-5,11-dione: A derivative with hydroxyl groups instead of triethylsilyl groups.
6,12-Dimethoxytetracene-5,11-dione: A derivative with methoxy groups instead of triethylsilyl groups
Uniqueness
6,12-Bis[(triethylsilyl)oxy]tetracene-5,11-dione is unique due to the presence of the triethylsilyl groups, which enhance its solubility in organic solvents and provide a handle for further functionalization.
Propiedades
Número CAS |
919782-47-1 |
|---|---|
Fórmula molecular |
C30H38O4Si2 |
Peso molecular |
518.8 g/mol |
Nombre IUPAC |
6,12-bis(triethylsilyloxy)tetracene-5,11-dione |
InChI |
InChI=1S/C30H38O4Si2/c1-7-35(8-2,9-3)33-29-23-19-15-13-17-21(23)28(32)26-25(29)27(31)22-18-14-16-20-24(22)30(26)34-36(10-4,11-5)12-6/h13-20H,7-12H2,1-6H3 |
Clave InChI |
MSCRCFJZMXRBFJ-UHFFFAOYSA-N |
SMILES canónico |
CC[Si](CC)(CC)OC1=C2C(=C(C3=CC=CC=C3C2=O)O[Si](CC)(CC)CC)C(=O)C4=CC=CC=C41 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(Propan-2-yl)phenyl]pyrimidine-4-carboxylic acid](/img/structure/B15173925.png)
![(2S)-2-[1-(3-Bromophenyl)-2-nitroethyl]cyclohexan-1-one](/img/structure/B15173929.png)

![1,3-Benzenediol, 4-[1-ethyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15173948.png)

![Methyl 8-chloro-4-(3-methoxyphenyl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15173964.png)

![(3R,3'S,5'S)-5'-(3-amino-3-oxopropyl)-7-chloro-N-(5-chloro-2-methoxyphenyl)-5-methyl-2-oxospiro[1H-indole-3,2'-pyrrolidine]-3'-carboxamide](/img/structure/B15173970.png)
![methyl 2-(4-chlorophenyl)-2-[[2-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]-1-benzothiophen-6-yl]oxy]acetate](/img/structure/B15173981.png)
![8-Chloro-4-[4-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B15173993.png)



